1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene
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Overview
Description
1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromophenoxy group, a methoxy group, and a prop-2-enyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenol, 2-methoxy-4-prop-2-enylbenzene, and propylene oxide.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Synthetic Route: The synthetic route involves the nucleophilic substitution of the bromine atom in 3-bromophenol with the propylene oxide, followed by the reaction with 2-methoxy-4-prop-2-enylbenzene to form the final product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane).
Scientific Research Applications
1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene can be compared with other similar compounds, such as:
1-[3-(3-Bromophenoxy)propoxy]-2-ethoxybenzene: This compound has an ethoxy group instead of a methoxy group, which may result in different chemical and biological properties.
1-[3-(2-Bromophenoxy)propoxy]-2-methoxy-4-methylbenzene: This compound has a methyl group instead of a prop-2-enyl group, leading to variations in reactivity and applications.
1-Bromo-3-phenylpropane: This compound lacks the methoxy and prop-2-enyl groups, making it less complex and potentially less versatile in its applications.
Properties
IUPAC Name |
1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO3/c1-3-6-15-9-10-18(19(13-15)21-2)23-12-5-11-22-17-8-4-7-16(20)14-17/h3-4,7-10,13-14H,1,5-6,11-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNXUUICCPZMDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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